Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, an ethyl substituent at position 2, and an ethyl ester at position 4. Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles with a fused pyrazole-pyrimidine core, widely studied for their biological activities, particularly in oncology . The compound’s structure combines electron-withdrawing (4-chlorophenyl) and lipophilic (ethyl) groups, which are strategically positioned to influence molecular interactions with biological targets such as protein kinases or phosphodiesterases (PDEs) .
Synthetic routes for such derivatives often involve cyclization reactions between aminopyrazoles and acetylenic esters or malononitriles. For example, analogous compounds are synthesized via one-pot reactions in ethanol with triethylamine as a catalyst, followed by recrystallization . The ethyl ester at position 6 enhances solubility and metabolic stability, making it a common feature in drug discovery . Preclinical studies suggest that substitutions at positions 2, 3, and 6 critically modulate cytotoxicity and selectivity against cancer cells .
Properties
Molecular Formula |
C17H17ClN4O2 |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-13-14(10-5-7-11(18)8-6-10)16-20-9-12(17(23)24-4-2)15(19)22(16)21-13/h5-9H,3-4,19H2,1-2H3 |
InChI Key |
RDHXWOPQFXUKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazolo[1,5-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
(a) Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1871041-43-8)
- Substituents : Lacks the 3-(4-chlorophenyl) and 2-ethyl groups; instead, it has a simpler 2-methyl group.
- This derivative shows moderate cytotoxicity against breast cancer (MCF-7) cells but is less potent than chloro-substituted analogs .
- Synthesis : Prepared via similar cyclization methods but with methyl-substituted starting materials .
(b) Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 866049-89-0)
- Substituents : Differs only in the ester group (methyl vs. ethyl at position 6).
- Activity : The methyl ester may reduce metabolic stability compared to the ethyl analog, as ethyl esters are generally more resistant to hydrolysis. However, both compounds exhibit comparable IC₅₀ values in kinase inhibition assays, suggesting the ester group’s role is more pharmacokinetic than pharmacodynamic .
(c) Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 7640-09-7)
- Substituents : Features a chloro group at position 3, a phenyl group at position 2, and a methyl group at position 5.
- This compound is less selective in cytotoxicity screens, with higher toxicity to non-cancerous cells compared to the 4-chlorophenyl-2-ethyl derivative .
Key Research Findings
Selectivity Index = IC₅₀(non-cancerous cells)/IC₅₀(cancer cells). Higher values indicate better selectivity.
Biological Activity
Ethyl 7-amino-3-(4-chlorophenyl)-2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H16ClN5O2
- Molecular Weight : 319.76 g/mol
- CAS Number : 1224944-77-7
This structure includes an amino group, a chlorophenyl group, and a carboxylate moiety, which contribute to its biological activity.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through binding interactions. These actions can lead to various biological effects, such as:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the proliferation of cancer cells.
- Modulation of Immune Responses : It may influence immune responses by interacting with immune cell receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC50 value of approximately 15 µM.
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways.
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 12 |
| Cyclooxygenase (COX) | Non-competitive | 8 |
These results suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.
Synthesis and Structural Modifications
Research into the synthesis of this compound has led to various derivatives that enhance its biological activity. Modifications to the chlorophenyl group or alterations in the ethyl substituent have been shown to improve potency and selectivity.
Table of Derivatives and Their Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
